molecular formula C10H9NO2 B11917338 (Z)-3-Methyl-4H-chromen-4-one oxime

(Z)-3-Methyl-4H-chromen-4-one oxime

Cat. No.: B11917338
M. Wt: 175.18 g/mol
InChI Key: LDYOHXFXRBHAJP-ZHACJKMWSA-N
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Description

(Z)-3-Methyl-4H-chromen-4-one oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine group attached to a carbon atom through a double bond. This compound is a derivative of 4H-chromen-4-one, which is a chromone, a type of naturally occurring compound found in various plants. The oxime group in this compound introduces unique chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Methyl-4H-chromen-4-one oxime typically involves the condensation of 3-Methyl-4H-chromen-4-one with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the oxime. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: (Z)-3-Methyl-4H-chromen-4-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: The oxime can be reduced to form the corresponding amine, which can be further functionalized.

    Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of (Z)-3-Methyl-4H-chromen-4-one oxime. For instance, compounds derived from isoxazole frameworks, which include this oxime, have shown promising results against lung cancer cell lines. In a study, several derivatives exhibited excellent anticancer activity comparable to the reference drug doxorubicin, indicating their potential as lead compounds for further development in cancer therapy .

Antimicrobial Properties

The antimicrobial properties of this compound and its derivatives have been explored extensively. Isoxazole derivatives have demonstrated significant bactericidal effects against various strains of bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the oxime group can enhance antimicrobial efficacy, making these compounds suitable candidates for developing new antibiotics .

Multi-Component Reactions

The synthesis of this compound via multi-component reactions (MCRs) has gained traction due to its efficiency and ability to produce diverse chemical structures in a single step. MCRs involving hydroxylamine and various aldehydes have been optimized to yield high-purity products with good yields . This method is particularly advantageous for synthesizing complex heterocycles that are otherwise challenging to obtain.

Material Science

In material science, this compound serves as a precursor for creating functional materials with specific electronic properties. Its derivatives have been utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable photophysical properties .

Case Study: Anticancer Evaluation

A study evaluated a series of isoxazole derivatives synthesized from this compound against A549 lung cancer cells. The results indicated that compounds with electron-withdrawing groups on the aromatic ring showed enhanced cytotoxicity compared to those with electron-donating groups, providing insights into optimizing these compounds for better therapeutic efficacy .

CompoundIC50 Value (µM)Activity
4j10Excellent
4k15Excellent
4m20Moderate
4o25Moderate

Case Study: Synthesis Optimization

An optimization study focused on the synthesis of this compound using an agro-waste-derived solvent medium demonstrated that using a eutectic mixture significantly improved yield and purity compared to traditional solvents. This eco-friendly approach not only enhances the efficiency of the synthesis but also aligns with sustainable chemistry practices .

Mechanism of Action

The mechanism of action of (Z)-3-Methyl-4H-chromen-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with kinases and other regulatory proteins.

Comparison with Similar Compounds

    (E)-3-Methyl-4H-chromen-4-one oxime: The geometric isomer of (Z)-3-Methyl-4H-chromen-4-one oxime.

    4H-chromen-4-one oxime: Lacks the methyl group at the 3-position.

    3-Methyl-4H-chromen-4-one: Lacks the oxime group.

Uniqueness: this compound is unique due to the presence of both the methyl group at the 3-position and the oxime group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(Z)-3-Methyl-4H-chromen-4-one oxime, also known as 3-[(Z)-hydroxyiminomethyl]chromen-4-one, is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₇N₁O₃, with a molecular weight of 189.17 g/mol. The presence of the oxime functional group enhances its reactivity and interaction with various biological systems, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-inflammatory Properties : Studies have shown that this compound can inhibit inflammatory mediators, suggesting potential use in treating inflammatory diseases.
  • Anticancer Activity : It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.
  • Antimicrobial Effects : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenase (COX) and lipoxygenases (LOX).
  • Molecular Interactions : Molecular docking studies reveal that the compound can form hydrogen bonds with target proteins, enhancing its binding affinity and biological efficacy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of COX and LOX enzymes
AnticancerCytotoxicity against MCF-7 and other lines
AntimicrobialPotential activity against bacterial strains

Detailed Research Findings

  • Anti-inflammatory Study : In one study, this compound was tested for its ability to reduce inflammation in vitro. The results indicated a significant decrease in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .
  • Cytotoxicity Assay : In another investigation focused on anticancer properties, the compound was evaluated against various cancer cell lines using MTT assays. It exhibited IC50 values indicating potent cytotoxicity, particularly against breast cancer cells .
  • Antimicrobial Testing : Preliminary assays showed that the oxime derivative displayed activity against several bacterial strains, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
3-MethylchromoneLacks the oxime groupPrimarily used in dyes; less reactive
7-HydroxyflavoneContains a hydroxyl group at position 7Known for antioxidant properties
3-(Hydroxyimino)chromen-4-oneSimilar oxime structurePotentially different biological activities
6-MethylcoumarinLacks an oximeKnown for fluorescence properties

The unique presence of the oxime functional group in this compound distinguishes it from these similar compounds, enhancing its reactivity and potential applications in medicinal chemistry.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(NE)-N-(3-methylchromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C10H9NO2/c1-7-6-13-9-5-3-2-4-8(9)10(7)11-12/h2-6,12H,1H3/b11-10+

InChI Key

LDYOHXFXRBHAJP-ZHACJKMWSA-N

Isomeric SMILES

CC\1=COC2=CC=CC=C2/C1=N/O

Canonical SMILES

CC1=COC2=CC=CC=C2C1=NO

Origin of Product

United States

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